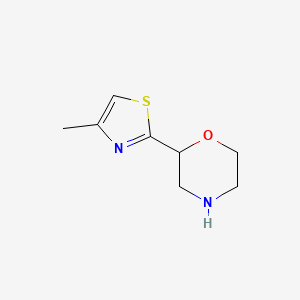

2-(4-Methyl-1,3-thiazol-2-yl)morpholine

Description

Chemical Structure and Properties

2-(4-Methyl-1,3-thiazol-2-yl)morpholine (CAS: 1258650-34-8) is a heterocyclic compound combining a morpholine ring (a six-membered oxygen- and nitrogen-containing ring) with a 4-methylthiazole group. Its molecular formula is C₈H₁₂N₂OS, with a molar mass of 184.26 g/mol. Predicted properties include a density of 1.175 g/cm³, boiling point of 313.0°C, and pKa of 7.77, suggesting moderate basicity . This compound is commercially available in high-purity grades (up to 99.999%) for research applications .

These features make it a candidate for drug discovery and materials science.

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-9-2-3-11-7/h5,7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCRHVGVBRIYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)morpholine typically involves the reaction of 4-methylthiazole with morpholine. One common method is as follows:

Starting Materials: 4-methylthiazole and morpholine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Solvent: The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to ensure complete reaction.

Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazole derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine, while nucleophilic substitution reactions may involve reagents such as sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that 2-(4-methyl-1,3-thiazol-2-yl)morpholine acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival. Inhibition of PI3K leads to reduced tumor cell proliferation, making this compound a promising candidate in cancer therapy .

Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various pathogens, demonstrating potential for use in treating infections caused by resistant strains.

Materials Science

The compound serves as a versatile building block in the synthesis of advanced materials. Its unique structure allows for modifications that enhance the properties of polymers and other materials. For instance, it can be utilized in the development of coatings, adhesives, and dyes due to its reactivity and stability.

Agriculture

Given its biological activity, this compound shows potential as an agrochemical. It may be developed into fungicides or herbicides aimed at controlling fungal infections in crops, contributing to sustainable agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits PI3K; reduces tumor growth |

| Antimicrobial treatments | Effective against resistant bacterial strains | |

| Materials Science | Synthesis of polymers and coatings | Enhances material properties |

| Agriculture | Development of fungicides/herbicides | Potential for controlling plant infections |

Case Study 1: Anticancer Research

A study published in PubMed explored the efficacy of various thiazole derivatives, including this compound, in xenograft models. The results indicated significant tumor suppression compared to control groups, highlighting its potential as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against several fungal strains. The results showed that it inhibited growth effectively at low concentrations, suggesting its viability as an antifungal treatment option in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)morpholine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of certain kinases or transcription factors, leading to reduced inflammation or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following compounds share the morpholine-thiazole core but differ in substituents, leading to distinct physicochemical and biological properties:

*Example: 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS: 1186115-52-5).

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholine ring enhances aqueous solubility compared to non-morpholine thiazoles (e.g., thiabendazole).

- Stability : Crystallographic studies () on fluorophenyl-thiazole derivatives reveal planar molecular conformations, which may improve crystallinity and shelf life .

Biological Activity

2-(4-Methyl-1,3-thiazol-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential applications in various fields, including cancer therapy and antimicrobial treatments.

The primary biological activity of this compound is attributed to its role as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . This enzyme is crucial for various cellular functions such as growth, proliferation, and survival. The inhibition of PI3K can disrupt several downstream signaling pathways, leading to altered cell growth dynamics and potential therapeutic effects against cancer.

Target Pathways

The compound affects multiple biochemical pathways:

- Cell Growth and Proliferation : By inhibiting PI3K, it can suppress tumor cell growth.

- Antimicrobial Activity : It has been studied for its potential in combating bacterial and fungal infections.

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

- Solubility : Slightly soluble in water; soluble in alcohol and ether.

- Stability : Shows stability under physiological conditions, making it a suitable candidate for further drug development.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Inhibition of CDK Enzymes : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Selectivity towards CDK9 has been noted, enhancing its potential as an anticancer agent .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various pathogens with MIC values indicating effective inhibition .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Additional Biological Activities

The compound has also shown promise in other areas:

- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activity .

- Carbonic Anhydrase Inhibition : Morpholine derivatives have been identified as inhibitors of carbonic anhydrase II (CA-II), which may have implications in treating conditions like glaucoma .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- In Vivo Studies : In xenograft models, compounds similar to this compound demonstrated reduced tumor growth, indicating their potential utility in oncology .

- Structure-Activity Relationship (SAR) : Research has established that modifications to the thiazole ring can enhance potency against specific targets like CDK enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.